N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-5-6-11(7-10(9)2)17-13-12-8-16-20-14(12)19-15(18-13)21(3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYISXQQDXQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H18N6
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological activity. The dimethylphenyl and dimethyl groups contribute to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts normal cellular pathways and can lead to apoptosis in cancer cells.
- Targeting Growth Factor Receptors : Similar compounds have shown efficacy as epidermal growth factor receptor (EGFR) inhibitors. The inhibition of EGFR is significant in cancer therapy as it plays a crucial role in cell proliferation and survival.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative activities against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR T790M | 0.236 |
Compound 12b was highlighted for its ability to induce apoptosis and arrest the cell cycle at S and G2/M phases, indicating its potential as a therapeutic agent against cancers driven by EGFR mutations .
Case Studies
-
Epidermal Growth Factor Receptor (EGFR) Inhibition :
- A study synthesized multiple derivatives of pyrazolo[3,4-d]pyrimidines that were tested for their ability to inhibit wild-type and mutant EGFR. The most promising compound showed an IC50 value of 0.016 µM against wild-type EGFR and displayed significant activity against the T790M mutant variant.
-
Apoptosis Induction :
- Flow cytometric analyses indicated that certain derivatives could increase the BAX/Bcl-2 ratio significantly, suggesting a shift towards pro-apoptotic signaling pathways. This effect is crucial for developing treatments targeting resistant cancer types.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other known inhibitors:
| Compound Name | Target | IC50 Value (µM) |
|---|---|---|
| N6-(2-(Dimethylamino)ethyl)-N4-(3,4-dimethylphenyl)-pyrazolo... | EGFR | 0.016 |
| N6-(3,4-Dimethylphenyl)-1-methyl-N4-phenylpyrazolo... | VGFR2 | 0.300 |
| N-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)-pyrazolo... | Dual EGFR/VGFR2 | 7.60 |
This table illustrates the potency of various compounds in inhibiting critical growth factor receptors associated with tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Substituent Profiles
Key Observations:
- Hydrophobic vs. Polar Groups :
- Compound A 's 3,4-dimethylphenyl group enhances hydrophobicity, likely improving membrane permeability compared to polar substitutions like 3-methoxyphenyl () or 4-methoxyphenyl ().
- Halogenated substituents (e.g., 7_3d3) increase potency (IC50 = 0.4 µM) due to strong hydrophobic and halogen-bonding interactions .
- N6 Modifications: Dimethylamine in Compound A balances solubility and steric effects.
Structural and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Key Structural Feature |
|---|---|---|---|---|
| Compound A | 401.51 | ~3.2 | Moderate | 1H configuration, dimethylphenyl |
| PR5-LL-CM01 | 401.51 | ~2.8 | Moderate | 1-phenyl, elongated N6 side chain |
| N4-(3-Methoxyphenyl) analog | 429.50 | ~2.5 | High (polar) | Cycloheptyl bulk |
| 7_3d3 | ~450 | ~4.0 | Low | Halogenated benzene |
| N4-(4-Methoxyphenyl) analog | 394.43 | ~2.0 | High | Pyridinylmethyl at N6 |
Key Observations:
- Molecular Weight : Compound A and PR5-LL-CM01 share identical molecular weights but differ in substituent topology.
Q & A
What synthetic methodologies are recommended for optimizing the yield of N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its analogs?
Answer:
Microwave-assisted synthesis is a validated method for pyrazolo[3,4-d]pyrimidine derivatives, offering reduced reaction times and improved yields compared to conventional heating. For example, substituted analogs synthesized via this method achieved yields up to 68% under optimized conditions. Key parameters include solvent selection (e.g., methanol or acetic acid), stoichiometric ratios of aryl amines, and microwave power settings (typically 150–300 W). Post-reaction purification via recrystallization in solvents like methanol or ethyl acetate further enhances purity .
How can NMR spectroscopy and elemental analysis be systematically applied to confirm the structural integrity of this compound?
Answer:
1H and 13C NMR are critical for verifying substituent positions and aromaticity. For instance:
- 1H NMR : Aromatic protons in the 3,4-dimethylphenyl group appear as multiplet signals between δ 6.7–7.2 ppm, while N6,N6-dimethyl groups show singlet peaks near δ 3.0–3.5 ppm.
- 13C NMR : The pyrimidine core carbons (C-3a, C-6, C-7a) resonate between δ 150–160 ppm, with methyl carbons at δ 20–25 ppm.
Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation. Discrepancies >0.5% indicate incomplete purification or side reactions .
What experimental strategies can address low yields in the synthesis of substituted pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Low yields (e.g., 29% in some analogs) often arise from steric hindrance or electron-withdrawing substituents. Mitigation strategies include:
- Pre-functionalization : Introducing methyl or methoxy groups to the aryl amine precursor to enhance reactivity.
- Catalytic additives : Using p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclization.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
How can computational chemistry guide the design of reaction pathways for novel derivatives?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:
- Reaction path search : Identify intermediates and activation barriers for key steps like cyclocondensation.
- Substituent effects : Calculate electron-density maps to predict regioselectivity in aryl amine substitutions.
Experimental validation via HPLC-MS and kinetic studies ensures computational accuracy. This integrated approach reduces trial-and-error experimentation .
How should researchers resolve discrepancies between theoretical and experimental elemental composition data?
Answer:
Discrepancies in C/H/N ratios (e.g., calculated 61.63% C vs. observed 61.50% C) may indicate:
- Incomplete combustion : Use high-purity oxygen during CHN analysis.
- Hydrate formation : Conduct thermogravimetric analysis (TGA) to detect bound solvents.
- Isomeric impurities : Employ HPLC with a C18 column to separate isomers. Cross-validate with high-resolution mass spectrometry (HRMS) .
What advanced techniques are recommended for elucidating the reaction mechanism of pyrazolo[3,4-d]pyrimidine formation?
Answer:
- Isotopic labeling : Use 15N-labeled amines to track nitrogen incorporation via 15N NMR.
- In situ FTIR : Monitor intermediate formation (e.g., imine or enamine species) during microwave irradiation.
- Kinetic profiling : Conduct time-resolved sampling to identify rate-determining steps. Computational microkinetic modeling can further refine mechanistic hypotheses .
How can researchers design bioactivity studies for this compound while minimizing false positives?
Answer:
- Control experiments : Include structurally similar but inactive analogs (e.g., N6-unsubstituted derivatives) to assess specificity.
- Dose-response curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC50 values.
- Off-target screening : Employ kinase profiling assays or thermal shift assays to identify non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
